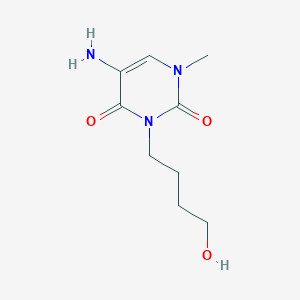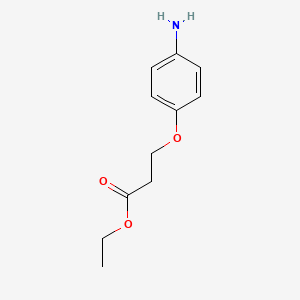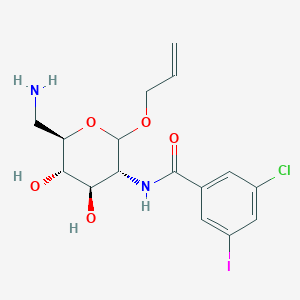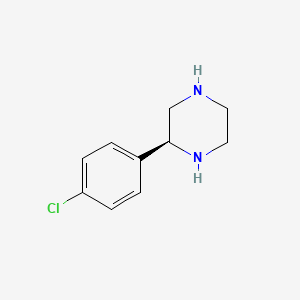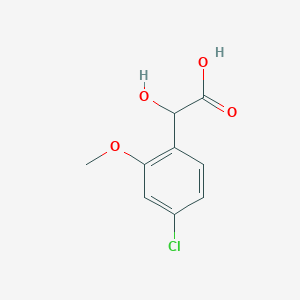
4-Chloro-2-methoxymandelic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-2-methoxyphenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C9H9ClO3 It is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a hydroxyacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methoxyphenyl)-2-hydroxyacetic acid typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with glyoxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-(4-chloro-2-methoxyphenyl)-2-hydroxyacetic acid may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(4-chloro-2-methoxyphenyl)-2-hydroxyacetic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenylacetic acid derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield 2-(4-chloro-2-methoxyphenyl)acetic acid, while substitution of the chloro group with an amine may produce 2-(4-amino-2-methoxyphenyl)-2-hydroxyacetic acid.
科学研究应用
2-(4-chloro-2-methoxyphenyl)-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(4-chloro-2-methoxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The hydroxyacetic acid moiety can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. Additionally, the chloro and methoxy groups may influence the compound’s reactivity and interactions with enzymes and receptors.
相似化合物的比较
Similar Compounds
2-(4-chloro-2-methoxyphenyl)acetic acid: Lacks the hydroxy group, resulting in different chemical properties and reactivity.
2-(4-chloro-2-methoxyphenyl)ethanol: Contains an alcohol group instead of the hydroxyacetic acid moiety.
4-chloro-2-methoxybenzoic acid: Similar aromatic structure but with a carboxylic acid group instead of the hydroxyacetic acid moiety.
Uniqueness
2-(4-chloro-2-methoxyphenyl)-2-hydroxyacetic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both a hydroxy and a chloro group allows for a wide range of chemical modifications and applications in various fields of research.
属性
分子式 |
C9H9ClO4 |
|---|---|
分子量 |
216.62 g/mol |
IUPAC 名称 |
2-(4-chloro-2-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9ClO4/c1-14-7-4-5(10)2-3-6(7)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
InChI 键 |
RNLRRRDHRXSCEE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)Cl)C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


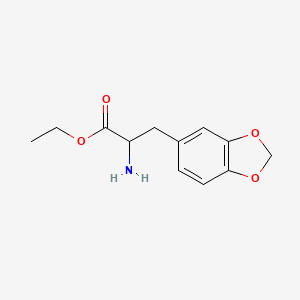
![Tert-butyl (2S)-2-([4-(aminomethyl)-1H-1,2,3-triazol-1-YL]methyl)pyrrolidine-1-carboxylate](/img/structure/B13569334.png)
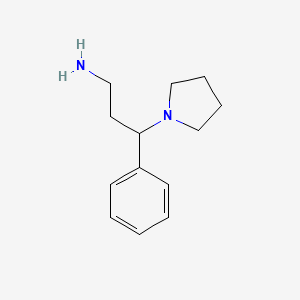
![5-{[Methyl(1-methylpyrrolidin-3-yl)amino]methyl}thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B13569345.png)
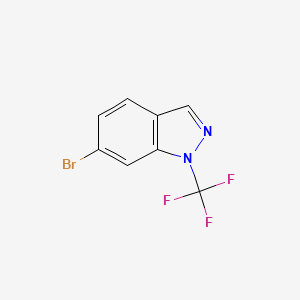
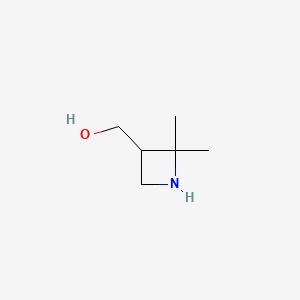
![1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride](/img/structure/B13569361.png)
![rac-[(1R,2R)-2-(ethoxycarbonyl)cyclopropyl]boronic acid](/img/structure/B13569374.png)
![(1,3-dioxoisoindol-2-yl) 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B13569380.png)
